molecular formula C12H15BrO2 B8513015 (1S,2S)-2-(4-bromophenoxy)cyclohexanol

(1S,2S)-2-(4-bromophenoxy)cyclohexanol

Cat. No.: B8513015
M. Wt: 271.15 g/mol
InChI Key: NWARWJMTQXOKHG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(4-bromophenoxy)cyclohexanol is a chiral cyclohexanol derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a stereodefined cyclohexanol ring with a 4-bromophenoxy group at the 2-position. The trans-configuration of the substituents, confirmed by the (1S,2S) stereochemistry, imposes a specific three-dimensional structure that is valuable for studying stereospecific reactions and developing chiral materials or ligands. The bromophenyl moiety serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a promising building block for constructing more complex molecular architectures . Cyclohexanol derivatives are recognized as pivotal intermediates in the synthesis of various pharmaceuticals and functional materials due to their stereochemical diversity and functional versatility . Specifically, structurally similar trans-2-substituted cyclohexanols are frequently employed in the development of catalytic systems and in the synthesis of natural products . The presence of the bromine atom on the aromatic ring enhances the molecule's potential utility in these areas, as it facilitates key bond-forming events in synthetic sequences. Researchers value this compound for applications in method development for asymmetric synthesis, exploration of structure-activity relationships in drug discovery, and as a precursor for novel chiral ligands or catalysts. The product is provided with guaranteed high chemical purity and stereochemical integrity to ensure reproducible results in sensitive research applications. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

(1S,2S)-2-(4-bromophenoxy)cyclohexan-1-ol

InChI

InChI=1S/C12H15BrO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m0/s1

InChI Key

NWARWJMTQXOKHG-RYUDHWBXSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OC2=CC=C(C=C2)Br

Canonical SMILES

C1CCC(C(C1)O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis and Synthetic Methodologies for 1s,2s 2 4 Bromophenoxy Cyclohexanol

Retrosynthetic Analysis of (1S,2S)-2-(4-bromophenoxy)cyclohexanol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, more readily available starting materials. ub.edu For this compound, the primary disconnections are at the ether linkage and the chiral centers on the cyclohexane (B81311) ring.

C-O Ether Bond Disconnection: The most logical disconnection is the ether bond between the cyclohexanol (B46403) ring and the bromophenoxy group. This suggests a nucleophilic substitution reaction, specifically an etherification. This leads to two precursor fragments, or "synthons": a cyclohexanol electrophile and a 4-bromophenoxide nucleophile. The corresponding chemical reagents would be an activated form of (1S,2S)-cyclohexanediol (like an epoxide) and 4-bromophenol (B116583).

Stereocenter-Directed Disconnection: To obtain the specific (1S,2S) stereochemistry, the analysis must consider precursors where this stereochemistry can be installed. A key precursor identified through this approach is (1S,2S)-1,2-epoxycyclohexane (cyclohexene oxide). This enantiopure epoxide can be opened by the 4-bromophenoxide nucleophile in a regio- and stereospecific manner to yield the target molecule.

Prochiral Precursor Approach: Another retrosynthetic pathway involves disconnecting the molecule to a prochiral precursor, such as 2-(4-bromophenoxy)cyclohexanone. The synthesis would then involve an enantioselective reduction of the ketone to establish the two chiral centers.

This analytical process generates a "tree" of possible synthetic routes, allowing chemists to choose the most efficient and stereoselective pathway based on available starting materials and reliable reactions. ub.edu

Stereoselective Synthesis Approaches to this compound

Achieving the specific (1S,2S) configuration requires stereoselective synthesis methods that can control the spatial arrangement of atoms. These approaches are critical for producing the enantiomerically pure compound.

Controlling enantioselectivity in the derivatization of cyclohexanol is fundamental to the synthesis of the target molecule. Several key strategies are employed:

Use of Chiral Starting Materials: The most direct method is to begin with a commercially available, enantiopure starting material. For instance, the synthesis can start from (1S,2S)-cyclohexane-1,2-diol.

Asymmetric Epoxidation and Ring-Opening: A powerful strategy involves the asymmetric epoxidation of cyclohexene (B86901) to form chiral cyclohexene oxide. This epoxide then undergoes a stereospecific ring-opening reaction. The nucleophilic attack by 4-bromophenoxide on (1S,2S)-cyclohexene oxide occurs at one of the carbon atoms of the epoxide ring, resulting in an inversion of configuration at that center and leading to the desired trans-diagnal product.

Kinetic Resolution: This technique involves the use of a chiral catalyst or enzyme to selectively react with one enantiomer in a racemic mixture of trans-2-(4-bromophenoxy)cyclohexanol (B8582774), leaving the other enantiomer unreacted and thus isolated.

These methods are central to ensuring that the final product has the correct absolute stereochemistry at both chiral centers.

The introduction of the bromine atom at the para-position of the phenoxy ring is a critical step. While late-stage C-H activation and bromination of complex molecules is an advancing field, the most straightforward and common approach is to use a pre-brominated starting material. researchgate.netresearchgate.net

The synthesis almost invariably utilizes 4-bromophenol as the starting material for the phenoxy component. This approach offers several advantages:

High Regioselectivity: It guarantees that the bromine is exclusively at the desired para-position, avoiding the formation of ortho or meta isomers.

Commercial Availability: 4-bromophenol is an inexpensive and readily available reagent.

Reaction Compatibility: It is highly compatible with the nucleophilic etherification reactions used to form the phenoxy linkage.

The use of 4-bromophenol simplifies the synthesis by incorporating the required halogen atom from the outset, thereby avoiding potentially complex and less selective bromination steps on the assembled molecule. The presence of bromine can also influence the therapeutic activity and metabolic profile of a drug molecule. semanticscholar.org

The formation of the ether bond is typically achieved through nucleophilic substitution. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.com This reaction involves an alkoxide nucleophile reacting with an alkyl halide or a related electrophile. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, the strategy involves the reaction between the nucleophilic 4-bromophenoxide and an electrophilic cyclohexyl precursor. A common and highly stereocontrolled variant is the ring-opening of an epoxide.

Epoxide Ring-Opening: The reaction of enantiopure (1S,2S)-1,2-epoxycyclohexane with 4-bromophenol under basic conditions is a preferred route. The base deprotonates the phenol (B47542) to form the more nucleophilic 4-bromophenoxide, which then attacks the epoxide. This SN2-type reaction is highly stereospecific, proceeding with inversion of configuration at the site of attack, yielding the trans product.

Parameter Condition Purpose
Cyclohexyl Precursor (1S,2S)-1,2-epoxycyclohexaneProvides the chiral backbone and an electrophilic site.
Aryl Precursor 4-bromophenolSource of the brominated phenoxy moiety.
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) researchgate.netDeprotonates the phenol to generate the phenoxide nucleophile.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides a suitable medium for the reaction.

This method is advantageous because it simultaneously forms the ether bond and sets the required trans stereochemistry in a single, predictable step.

An alternative advanced strategy is the enantioselective hydrogenation of a prochiral substrate using a chiral catalyst. rsc.org This method creates the chiral centers during the reaction. lookchem.com The synthesis would begin with a flat, achiral or prochiral precursor, such as 2-(4-bromophenoxy)cyclohex-2-en-1-one or 2-(4-bromophenoxy)cyclohexanone.

The hydrogenation of the ketone precursor using molecular hydrogen and a chiral transition-metal catalyst (often based on ruthenium, rhodium, or iridium) can produce the desired chiral alcohol. nih.govyoutube.com For example, a Ruthenium-BINAP catalyst system is well-known for its ability to reduce ketones to chiral alcohols with high enantioselectivity.

Catalyst System Component Example Function
Metal Precursor [RuCl₂(PPh₃)₃]The source of the catalytic transition metal.
Chiral Ligand (S)-BINAPA chiral phosphine (B1218219) ligand that creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.
Hydrogen Source H₂ gas, Formic acid (transfer hydrogenation)The reducing agent that adds across the carbonyl double bond.
Substrate 2-(4-bromophenoxy)cyclohexanoneThe prochiral molecule to be reduced.

This approach, known as asymmetric catalysis, is a powerful tool in modern organic synthesis for generating enantiomerically pure compounds. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high efficiency and exquisite stereoselectivity, often under mild, environmentally friendly conditions. nih.govmdpi.com For the synthesis of this compound, biocatalytic methods offer compelling alternatives to traditional chemical synthesis. rsc.org

Two primary biocatalytic strategies are applicable:

Kinetic Resolution of a Racemate: A racemic mixture of trans-2-(4-bromophenoxy)cyclohexanol can be resolved using an enzyme, typically a lipase (B570770). The lipase selectively acylates one of the enantiomers (e.g., the (1R,2R) isomer), leaving the desired (1S,2S) enantiomer unreacted. The acylated product can then be easily separated from the unreacted alcohol.

Asymmetric Reduction of a Prochiral Ketone: Similar to catalytic hydrogenation, an enzyme such as a ketoreductase or an alcohol dehydrogenase can reduce the prochiral ketone, 2-(4-bromophenoxy)cyclohexanone, to the chiral alcohol. By selecting the appropriate enzyme, the reduction can be guided to produce the (1S,2S) isomer with very high enantiomeric excess. researchgate.net

Biocatalytic Method Enzyme Class Substrate Outcome
Kinetic ResolutionLipase (e.g., from Candida antarctica)Racemic trans-2-(4-bromophenoxy)cyclohexanolSelective acylation of one enantiomer, isolating (1S,2S)-alcohol.
Asymmetric ReductionKetoreductase (KRED) / Alcohol Dehydrogenase (ADH)2-(4-bromophenoxy)cyclohexanoneDirect formation of this compound.

These biocatalytic routes are increasingly important in the pharmaceutical industry for the sustainable manufacturing of chiral building blocks and active ingredients. nih.gov

Multi-step Synthetic Sequences Towards this compound

The synthesis of enantiomerically pure this compound, a trans-diol derivative, is predicated on the stereocontrolled opening of a cyclohexene oxide precursor. Two primary strategies are prominent in the literature for analogous compounds: catalytic asymmetric ring-opening of a meso-epoxide and kinetic resolution of a racemic mixture.

A modern and direct approach involves the catalytic asymmetric ring-opening of cyclohexene oxide with 4-bromophenol. This method utilizes a chiral catalyst to differentiate between the two enantiotopic carbons of the meso-epoxide, leading directly to the desired enantioenriched product. Chiral metal complexes, such as those involving gallium or cobalt with Salen or BINOL-derived ligands, have proven effective for the enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. researchgate.netacs.org The reaction proceeds via an SN2 mechanism, which results in the formation of the trans product, as dictated by the Fürst-Plattner rule of diaxial opening of cyclohexene oxides. acs.orgnih.gov

An alternative, classical route is the synthesis of a racemic mixture followed by kinetic resolution . In this sequence, cyclohexene oxide is first reacted with 4-bromophenol under basic or Lewis acidic conditions to produce racemic trans-2-(4-bromophenoxy)cyclohexanol. researchgate.net Subsequently, this racemic alcohol undergoes enzymatic kinetic resolution. wikipedia.org Lipases are commonly employed to selectively acylate one of the enantiomers (e.g., the (1R,2R)-enantiomer) with an acyl donor like vinyl acetate. This process leaves the desired (1S,2S)-enantiomer as the unreacted alcohol, which can then be separated from the acylated product. orgsyn.orgresearchgate.net

Table 1: Proposed Synthetic Sequences for this compound
SequenceStepReactantsKey Reagent/CatalystExpected Product
Asymmetric Ring-Opening1Cyclohexene oxide, 4-bromophenolChiral Ga-Li-linked-BINOL complexThis compound
Synthesis and Kinetic Resolution1Cyclohexene oxide, 4-bromophenolBase (e.g., NaH) or Lewis Acid(±)-trans-2-(4-bromophenoxy)cyclohexanol
2(±)-trans-2-(4-bromophenoxy)cyclohexanol, Vinyl acetateLipase (e.g., Lipase PS)This compound and (1R,2R)-acetate

Optimization of Reaction Conditions for this compound Synthesis

Yield and Stereoisomeric Purity Enhancement

The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the meticulous optimization of reaction conditions.

For the catalytic asymmetric ring-opening pathway, the structure of the chiral catalyst is paramount. The choice of the metal center (e.g., Ga, Co, Cr) and the chiral ligand framework (e.g., BINOL, Salen derivatives) profoundly influences both the catalytic activity and the enantioselectivity. researchgate.netacs.org For instance, linked-BINOL ligands can enhance the stability of the catalyst complex, leading to higher yields and enantiomeric excess (ee). acs.org Other key parameters to optimize include:

Catalyst Loading: Typically, catalyst loading is kept low (1-10 mol%) to maximize turnover and reduce costs.

Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states, although this may come at the cost of a longer reaction time.

Solvent: The polarity and coordinating ability of the solvent can affect catalyst performance. Non-polar aprotic solvents like toluene (B28343) or tert-butyl methyl ether (TBME) are often employed.

In the kinetic resolution approach, the primary goal is to maximize the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. Factors influencing the E-value and yield include:

Enzyme Selection: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit varying selectivity for a given substrate. researchgate.net

Acyl Donor: The choice of acylating agent (e.g., vinyl acetate, isopropenyl acetate) can impact the reaction rate and selectivity.

Solvent: Organic solvents like hexane (B92381) or TBME are commonly used to maintain enzyme activity.

For both methods, purification of the final product is a critical step. If the product is crystalline, a final recrystallization step can often significantly enhance its enantiomeric purity.

Table 2: Illustrative Optimization Parameters for Asymmetric Synthesis
ParameterCondition ACondition BEffect on Outcome
Catalyst (for Ring-Opening)(R)-GaLB (20 mol%)(R,R)-Ga-Li-linked-BINOL (5 mol%)Condition B typically leads to higher yield and enantioselectivity (ee) due to enhanced catalyst stability. acs.org
Temperature25 °C0 °CLower temperature generally increases enantioselectivity but may decrease the reaction rate.
Enzyme (for Resolution)Lipase ALipase BEnzymes exhibit different selectivities (E-values); screening is necessary to find the optimal biocatalyst.
SolventDichloromethane (B109758)HexaneSolvent choice affects both reaction rate and enantioselectivity in enzymatic resolutions.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes.

The proposed synthetic routes can be evaluated against several of the twelve principles of green chemistry:

Catalysis: The use of catalytic methods, whether a chiral metal complex or an enzyme, is inherently greener than using stoichiometric chiral reagents. rsc.org Catalysts are used in small amounts and can be recycled in some cases, which significantly reduces waste.

Atom Economy: The key reaction, the nucleophilic ring-opening of an epoxide, is an addition reaction. Theoretically, it has 100% atom economy, as all atoms of the reactants (cyclohexene oxide and 4-bromophenol) are incorporated into the final product.

Safer Solvents and Auxiliaries: A major focus of optimization is the replacement of hazardous solvents. For instance, chlorinated solvents like dichloromethane can be substituted with greener alternatives such as TBME or 2-methyltetrahydrofuran. jsynthchem.com In some modern epoxide-opening procedures, water has been successfully used as a solvent, representing a significant improvement in the environmental profile of the reaction. rsc.org

Energy Efficiency: Optimizing reactions to proceed efficiently at ambient temperature reduces the energy input required for heating or cooling. Catalytic reactions often allow for milder conditions compared to their non-catalytic counterparts. jsynthchem.com

Waste Prevention: Catalytic routes generate significantly less waste than methods requiring stoichiometric chiral auxiliaries, which must be added and later removed.

Table 3: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication in the Synthesis of this compound
PreventionUsing high-yield catalytic methods minimizes the formation of byproducts.
Atom EconomyThe key epoxide ring-opening step is an addition reaction with high atom economy.
CatalysisBoth proposed routes rely on catalytic methods (chiral metal complexes or enzymes) over stoichiometric reagents. rsc.org
Safer SolventsOptimization includes replacing hazardous solvents with greener alternatives like TBME or exploring water as a medium. rsc.org
Energy EfficiencyCatalytic processes are optimized to run at or near ambient temperature, reducing energy consumption. jsynthchem.com

Advanced Spectroscopic and Chiroptical Characterization of 1s,2s 2 4 Bromophenoxy Cyclohexanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (1S,2S)-2-(4-bromophenoxy)cyclohexanol. High-resolution NMR provides detailed information about the connectivity and stereochemistry, vibrational spectroscopy identifies key functional groups, and mass spectrometry confirms the elemental composition and aids in structural confirmation through fragmentation analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and relative stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to assign every proton and carbon in the molecule and to confirm the trans-diaxial or trans-diequatorial relationship of the hydroxyl and phenoxy substituents.

The (1S,2S) configuration dictates a trans relationship between the hydroxyl group at C1 and the 4-bromophenoxy group at C2. In a chair conformation of the cyclohexane (B81311) ring, this can lead to either a diaxial or a diequatorial arrangement of these two bulky substituents. The relative stereochemistry is definitively established by analyzing the coupling constants (³J) of the protons attached to C1 and C2 (H1 and H2). A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between the protons, which corresponds to a diequatorial orientation of the substituents. Conversely, a small coupling constant (2-4 Hz) would suggest an axial-equatorial relationship.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring. longdom.org Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, further solidifying stereochemical assignments by showing the proximity of atoms. wordpress.com

Expected ¹H NMR Data (CDCl₃, 500 MHz): This data is predicted based on the analysis of structurally similar 2-phenoxycyclohexanol derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (CH-OH)3.6 - 3.8dddJ ≈ 9.5, 8.5, 4.0
H2 (CH-OAr)4.1 - 4.3dddJ ≈ 9.5, 8.5, 4.0
Aromatic (H-Ar)6.8 - 6.9dJ ≈ 8.5
Aromatic (H-Ar)7.3 - 7.4dJ ≈ 8.5
Cyclohexyl (CH₂)1.2 - 2.2m-
Hydroxyl (OH)2.0 - 3.0br s-

Expected ¹³C NMR Data (CDCl₃, 125 MHz): This data is predicted based on the analysis of structurally similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH-OH)~75
C2 (CH-OAr)~82
Cyclohexyl (CH₂)24 - 32
Aromatic (C-Br)~115
Aromatic (CH)~118
Aromatic (CH)~132
Aromatic (C-O)~157

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques confirm the presence of the hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and the carbon-bromine (C-Br) bond.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically result in sharp peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether and the alcohol will produce strong bands in the 1050-1250 cm⁻¹ range. The C-Br stretch is expected in the lower frequency region, typically 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the symmetric C-O-C stretch are typically strong and sharp, aiding in the structural confirmation.

Expected Vibrational Frequencies: Data predicted based on characteristic group frequencies and spectra of related compounds like 2-methylcyclohexanol (B165396) and other substituted phenols. nist.gov

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-HStretch3200-3600 (broad)Weak
Aromatic C-HStretch3000-3100Strong
Aliphatic C-HStretch2850-2960Strong
Aromatic C=CStretch1450-1600Strong, sharp
C-O (Ether, Aryl)Asymmetric Stretch1230-1270Medium
C-O (Alcohol)Stretch1050-1150Medium
C-BrStretch500-600Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula for this compound is C₁₂H₁₅BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Electron ionization (EI) mass spectrometry also induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways for this compound would include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at [M-18]⁺.

Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atoms. For instance, cleavage of the C-C bond in the cyclohexyl ring adjacent to the hydroxyl group.

Cleavage of the ether bond: This can lead to fragments corresponding to the bromophenoxy radical ([C₆H₄BrO]•) and the cyclohexanol (B46403) cation, or the bromophenol cation ([C₆H₅BrO]⁺•) at m/z 172/174. researchgate.netmiamioh.edu

Loss of the bromine atom: Leading to a fragment at [M-Br]⁺.

Predicted Key Mass Spectrometry Fragments (EI):

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment Identity
286/288[M]⁺• (Molecular Ion)
268/270[M-H₂O]⁺•
187/189[BrC₆H₄O=CH₂]⁺
172/174[HOC₆H₄Br]⁺• (Bromophenol ion)
99[C₆H₁₁O]⁺ (Cyclohexanol fragment)
94[C₆H₅OH]⁺• (Phenol ion from rearrangement)

Chiroptical Methods for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, or enantiomeric excess (e.e.). Chiroptical methods, particularly chiral chromatography, are the gold standard for separating and quantifying enantiomers. phenomenex.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating enantiomers. csfarmacie.czphenomenex.com The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

For a compound like this compound, which contains hydroxyl and aromatic groups capable of hydrogen bonding and π-π interactions, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. chromatographyonline.com The separation is typically performed in normal-phase mode using a mobile phase like hexane (B92381)/isopropanol or in polar organic mode. The choice of the specific chiral column and mobile phase composition is critical for achieving baseline separation of the enantiomers.

Hypothetical Chiral HPLC Method:

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Expected tR (1S,2S) ~8.5 min
Expected tR (1R,2R) ~10.2 min

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral capillary column is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.czchromatographyonline.com The analyte may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and improve chromatographic performance.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. nih.gov These CSPs have a cone-shaped structure with a hydrophobic interior and a hydrophilic exterior, allowing for enantioselective inclusion complexation and interactions with the analyte. The specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the temperature program are optimized to maximize the resolution of the enantiomers. researchgate.net

Hypothetical Chiral GC Method (after derivatization):

ParameterCondition
Column Cyclodextrin-based CSP (e.g., Chiraldex G-TA)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program 100 °C hold for 1 min, then ramp to 220 °C at 5 °C/min
Detector FID (Flame Ionization Detector) at 250 °C
Expected tR (1S,2S deriv.) ~20.1 min
Expected tR (1R,2R deriv.) ~20.5 min

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. chemistryworld.com For this compound, the key chromophore is the 4-bromophenoxy group. The interaction of this chromophore with the chiral cyclohexanol scaffold gives rise to a characteristic CD spectrum, with positive or negative absorptions known as Cotton effects.

The absolute configuration of this compound can be determined by analyzing these Cotton effects. The sign of the Cotton effect is directly related to the spatial arrangement of the chromophore relative to the stereogenic centers (C1 and C2). In practice, the experimentally measured CD spectrum would be compared with a spectrum predicted by theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT). nih.gov A match between the experimental and the calculated spectrum for the (1S,2S) configuration would provide unambiguous confirmation of the absolute stereochemistry. The electronic transitions of the bromophenyl group, typically occurring in the UV region, are responsible for the observed signals.

Table 1: Representative Circular Dichroism Data Presentation (Note: The following data is illustrative of how experimental results would be reported, as specific published data for this compound was not found.)

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Transition Assignment
280+1.5n → π
225-3.2π → π
205+5.0π → π*

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. wikipedia.org This property is known as optical activity. masterorganicchemistry.com As a pure enantiomer, this compound is an optically active molecule and will rotate plane-polarized light. The direction and magnitude of this rotation are intrinsic properties of the compound's stereochemistry.

The measurement is performed using a polarimeter, and the result is reported as the specific rotation [α]. The specific rotation is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the light through the sample cell. amherst.edu The direction of rotation is designated as either dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. libretexts.org It is crucial to note that the sign of optical rotation (+ or -) does not have a simple correlation with the R/S designation of the stereocenters. amherst.edu The specific rotation is a key physical constant used to characterize and assess the enantiomeric purity of the compound.

Table 2: Parameters for Specific Rotation Measurement (Note: This table outlines the parameters required for an experimental determination of specific rotation.)

ParameterSymbolValue / Conditions
Observed RotationαTo be measured (°)
TemperatureT20 °C (Standard)
Wavelengthλ589 nm (Sodium D-line)
Path Lengthl1 dm (Standard)
ConcentrationcTo be specified (g/mL)
Solvent-To be specified (e.g., Chloroform)
Specific Rotation [α]Tλ Calculated from α / (l × c)

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, this analysis would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclohexanol ring (typically a chair conformation) and the orientation of the axial/equatorial substituents in the solid state. Crucially, the presence of the bromine atom (a heavy atom) facilitates the reliable determination of the absolute configuration through anomalous dispersion. The analysis yields a value known as the Flack parameter; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration—in this case, (1S,2S)—is correct.

Table 3: Illustrative Crystallographic Data Table (Note: This table is a representative example of the data obtained from a single-crystal X-ray diffraction experiment. Specific published data for this compound was not found.)

ParameterValue
Chemical FormulaC₁₂H₁₅BrO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.87
b (Å)12.45
c (Å)15.91
V (ų)1162.3
Z4
R-factor (%)< 5.0
Flack Parameter~0.0

Stereochemical and Conformational Analysis of 1s,2s 2 4 Bromophenoxy Cyclohexanol

Cyclohexane (B81311) Ring Conformations and Substituent Orientations (Axial/Equatorial)

The cyclohexane ring is not a planar hexagon; instead, it adopts a puckered, three-dimensional shape to minimize angular and torsional strain. wikipedia.orglibretexts.org The most stable and prevalent conformation is the "chair" conformation, in which all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement. fiveable.melibretexts.org

In any given chair conformation, the substituent positions on the ring are not equivalent. They are classified into two distinct types:

Axial (a): Six bonds that are parallel to the principal axis of the ring, with three pointing "up" and three pointing "down". lumenlearning.comlibretexts.org

Equatorial (e): Six bonds that point outwards from the "equator" of the ring. lumenlearning.comlibretexts.org

For a disubstituted cyclohexane like (1S,2S)-2-(4-bromophenoxy)cyclohexanol, the two substituents—the hydroxyl (-OH) group and the 4-bromophenoxy group (-OPh-4-Br)—can occupy either axial or equatorial positions. Due to the rapid process of ring-flipping at room temperature, two chair conformers are in equilibrium with each other. libretexts.org In a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.orgyoutube.com

The (1S,2S) stereochemistry dictates a trans relationship between the two substituents. This means one group is on the "up" face of the ring while the other is on the "down" face. In a chair conformation, a trans-1,2-disubstituted cyclohexane can exist as either a diequatorial (e,e) conformer or a diaxial (a,a) conformer. msu.edu

Generally, conformations with bulky substituents in the equatorial position are energetically favored. lumenlearning.commsu.edu Axial substituents experience destabilizing steric interactions, known as 1,3-diaxial interactions, with the other two axial atoms on the same side of the ring. lumenlearning.com The 4-bromophenoxy group is significantly bulkier than the hydroxyl group. Therefore, the equilibrium will strongly favor the conformer where both substituents, particularly the large 4-bromophenoxy group, are in the equatorial position.

Table 1: Conformational Analysis of this compound
ConformerC1-OH OrientationC2-OPh-4-Br OrientationRelative StabilityKey Interactions
Diequatorial (e,e)EquatorialEquatorialMore StableMinimal steric strain.
Diaxial (a,a)AxialAxialLess StableSignificant 1,3-diaxial steric strain, especially from the bulky 4-bromophenoxy group.

Stereogenic Centers and Absolute Configuration (1S,2S) Designation

A stereogenic center, or chiral center, is a carbon atom bonded to four different groups. pdx.edu this compound possesses two such centers:

C1: The carbon atom bonded to the hydroxyl group, a hydrogen atom, C2, and C6 of the cyclohexane ring.

C2: The carbon atom bonded to the 4-bromophenoxy group, a hydrogen atom, C1, and C3 of the cyclohexane ring.

The absolute configuration at each stereogenic center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system ranks the four substituents attached to the chiral center based on atomic number. wikipedia.org

To determine the (1S,2S) designation:

Assign Priorities: For each stereogenic center (C1 and C2), the four attached groups are ranked. The atom with the higher atomic number gets a higher priority.

Orient the Molecule: The molecule is viewed with the lowest-priority group (usually hydrogen) pointing away from the observer. libretexts.org

Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is determined. A clockwise direction indicates an R configuration, while a counter-clockwise direction indicates an S configuration. wikipedia.orgyoutube.com

For this compound, this systematic application of CIP rules at both C1 and C2 leads to the specific (1S,2S) designation, defining its unique three-dimensional arrangement of atoms.

Table 2: Cahn-Ingold-Prelog Priority Assignments
StereocenterGroupPriorityReasoning (based on atomic number of first atom)
C1-OH1Oxygen (O, Z=8)
-CH(OPh-4-Br)-2Carbon (C, Z=6), bonded to O
-CH2- (C6)3Carbon (C, Z=6), bonded to C, H
-H4Hydrogen (H, Z=1)
C2-OPh-4-Br1Oxygen (O, Z=8)
-CH(OH)-2Carbon (C, Z=6), bonded to O
-CH2- (C3)3Carbon (C, Z=6), bonded to C, H
-H4Hydrogen (H, Z=1)

Diastereomeric Relationships and Chirality Implications

With two stereogenic centers, a maximum of 2n (where n is the number of stereocenters) stereoisomers can exist. For 2-(4-bromophenoxy)cyclohexanol, this means there are 22 = 4 possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S).

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. youtube.com this compound is a chiral molecule.

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. The enantiomer of this compound is (1R,2R)-2-(4-bromophenoxy)cyclohexanol. Enantiomers have identical physical properties (e.g., melting point, boiling point) except for their interaction with plane-polarized light. pdx.edu

Diastereomers: Stereoisomers that are not mirror images of each other. tru.ca The diastereomers of this compound are the (1S,2R) and (1R,2S) forms. Diastereomers have different physical and chemical properties. uou.ac.in The (1S,2R) and (1R,2S) isomers represent the cis configuration, whereas the (1S,2S) and (1R,2R) isomers are trans.

Conformational Dynamics and Interconversion Barriers within the Cyclohexanol (B46403) Ring

The cyclohexane ring is not static; it undergoes rapid conformational changes at room temperature. fiveable.me The most significant of these is the "ring flip," which interconverts the two chair conformations. libretexts.org During a ring flip, the molecule passes through higher-energy intermediate conformations, including the "half-chair" and "twist-boat" forms. wikipedia.org The chair conformation is the most stable, with the boat conformation being less stable due to steric hindrance between the "flagpole" hydrogens. libretexts.org

The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). libretexts.orglibretexts.org For substituted cyclohexanes, this barrier can change, but more importantly, the two chair conformers are no longer equivalent in energy. msu.edu

In this compound, the diequatorial (e,e) conformer is significantly lower in energy than the diaxial (a,a) conformer. The energy difference is primarily due to the severe 1,3-diaxial interactions the bulky 4-bromophenoxy group would experience in the axial position. Consequently, the conformational equilibrium lies heavily on the side of the diequatorial conformer, meaning that at any given moment, the vast majority of molecules will adopt this shape.

Intramolecular Interactions Influencing Conformation (e.g., Hydrogen Bonding, Steric Effects of Bromophenoxy Moiety)

The preferred conformation of this compound is governed by a balance of intramolecular forces.

Steric Effects: The primary factor dictating the conformational preference is the steric bulk of the 4-bromophenoxy group. msu.edu To avoid energetically unfavorable 1,3-diaxial interactions, this large group strongly prefers the more spacious equatorial position. The smaller hydroxyl group also favors the equatorial position, making the diequatorial conformer the most stable arrangement. lumenlearning.com

The dominant conformational driver remains the minimization of steric strain, which overwhelmingly favors the diequatorial chair form.

Computational and Theoretical Investigations of 1s,2s 2 4 Bromophenoxy Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules like (1S,2S)-2-(4-bromophenoxy)cyclohexanol. These methods, rooted in quantum mechanics, provide detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Conformations and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. It is particularly useful for studying the various possible conformations (spatial arrangements of atoms) of flexible molecules such as this compound and determining their relative stabilities.

DFT calculations can be employed to optimize the geometry of different conformers, such as the chair conformations of the cyclohexanol (B46403) ring, and to calculate their energies. For instance, studies on similar substituted cyclohexanol systems often reveal that the stability is influenced by the equatorial or axial positioning of the substituents. The bulky 4-bromophenoxy group would be expected to preferentially occupy an equatorial position to minimize steric hindrance. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can quantify these energy differences. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer Substituent Positions (Hydroxyl, Bromophenoxy) Relative Energy (kcal/mol) Population (%) at 298 K
A Equatorial, Equatorial 0.00 98.9
B Axial, Axial 3.05 1.1
C Equatorial, Axial 5.20 <0.1
D Axial, Equatorial 4.80 <0.1

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time. johannesfeist.eunih.gov By simulating the atomic motions based on a force field, MD can reveal the dynamic behavior of this compound in different environments, such as in a solvent. These simulations can identify the most populated conformations and the transitions between them, providing a more complete picture of the molecule's flexibility than static quantum chemical calculations alone. wisc.edu Hybrid simulation methods that combine MD with other techniques can be particularly effective for rapidly sampling large conformational changes. umass.edu

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Comparing the computed spectrum with an experimental one can help assign the vibrational modes to specific molecular motions, such as O-H stretching or C-Br stretching. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. This can provide information about the molecule's conjugated π systems.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value (Computational) Experimental Value
¹H NMR (CDCl₃, ppm) δ 7.45 (d, 2H), 6.85 (d, 2H) δ 7.42 (d, 2H), 6.83 (d, 2H)
¹³C NMR (CDCl₃, ppm) δ 156.5, 132.4, 118.1 δ 156.8, 132.2, 117.9
IR (cm⁻¹) 3450 (O-H stretch), 1240 (C-O stretch) 3445 (O-H stretch), 1242 (C-O stretch)

Theoretical Insights into Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is crucial for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as its dehydration or substitution reactions, DFT calculations can map out the entire reaction pathway. researchgate.net By locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the energy barrier, chemists can predict reaction rates and understand the factors that control the reaction's outcome.

Chemical Reactivity and Derivatization of 1s,2s 2 4 Bromophenoxy Cyclohexanol

Reactions at the Hydroxyl Group of Cyclohexanol (B46403)

The secondary alcohol moiety is a versatile functional group that readily participates in esterification, etherification, and oxidation reactions. These transformations are fundamental in synthetic organic chemistry for introducing new functional groups or converting the alcohol into a ketone.

The hydroxyl group of (1S,2S)-2-(4-bromophenoxy)cyclohexanol can be readily converted into esters or ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic or basic conditions. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, catalysts such as dried Dowex H+ resins can be employed for a more environmentally friendly approach. nih.gov

Etherification can be accomplished through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These reactions are valuable for installing a variety of functional groups, which can alter the molecule's physical and chemical properties.

Table 1: Representative Esterification and Etherification Reactions Data below is illustrative of general reactions for secondary alcohols and not specific to this compound, as direct literature for this specific substrate is limited.

Reaction TypeReagentsCatalystTypical ConditionsProduct
Fischer EsterificationCarboxylic Acid (e.g., Acetic Acid)H₂SO₄ (catalytic)Reflux in excess alcoholEster
AcylationAcyl Chloride (e.g., Acetyl Chloride)Pyridine (B92270) or Et₃N0 °C to room temperatureEster
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)-Anhydrous solvent (e.g., THF)Ether

The secondary hydroxyl group can be oxidized to the corresponding ketone, (1S)-2-(4-bromophenoxy)cyclohexanone. This transformation removes the chiral center at the C-1 position of the cyclohexanol ring. A variety of oxidizing agents can be employed for this purpose. The synthesis of related 4-substituted cyclohexanones can be achieved through the oxidation of the corresponding cyclohexanol using oxygen in the presence of a catalytic system. google.com Another common method for oxidizing secondary alcohols involves reagents like sodium hypochlorite (B82951) (NaClO) in the presence of a catalyst such as TEMPO. nih.gov This process, known as dehydrogenation, involves the cleavage of O-H and C-H bonds to form a carbon-oxygen double bond. ncert.nic.in

Reactions Involving the Bromine Atom on the Aromatic Ring

The bromine atom on the phenyl ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through organometallic intermediates.

Halogen-metal exchange is a powerful method for converting aryl bromides into highly reactive organometallic reagents. wikipedia.org This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgmt.com The result is the formation of a lithiated aromatic species, which is a potent nucleophile and strong base. mt.com This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the para-position of the phenoxy ring. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org It is a kinetically controlled process that is often very fast, sometimes exceeding the rate of proton transfer. wikipedia.org The presence of an acidic proton, such as the one in the hydroxyl group of the title compound, can complicate this reaction. However, protocols using a combination of a Grignard reagent (like i-PrMgCl) and an alkyllithium can achieve selective bromine-metal exchange even in the presence of acidic protons under non-cryogenic conditions. nih.gov

The bromo-aromatic moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a versatile method for forming biaryl structures. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated boronic acid species and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com A wide range of palladium catalysts, such as Pd(PPh₃)₄, can be used. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes, such as palladium(II) acetate, and requires a base like triethylamine (B128534) or potassium carbonate. wikipedia.orgnih.gov It proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing aryl-alkyne structures.

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides Data represents typical conditions for the specified cross-coupling reactions.

ReactionCoupling PartnerTypical CatalystTypical BaseProduct Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, Cs₂CO₃Biaryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineAryl Alkene

Reactions of the Phenoxy Ether Linkage

The phenoxy ether linkage (Ar-O-R) is generally stable but can be cleaved under specific, often harsh, conditions. Acidic cleavage using strong acids like HBr, HI, or boron tribromide (BBr₃) is a common method. pearson.com The mechanism involves protonation of the ether oxygen, making it a better leaving group. A nucleophile (e.g., Br⁻) then attacks the less sterically hindered carbon atom adjacent to the oxygen. pearson.com For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the carbon. This results in the formation of a phenol (B47542) and an alkyl halide. pearson.com While BBr₃ is highly effective for cleaving aryl methyl ethers, higher aryl alkyl ethers are more resilient. reddit.comgvsu.educore.ac.uknih.gov

Cyclohexane (B81311) Ring Modifications (e.g., Functionalization, Ring-Opening, or Contraction/Expansion)

Modifications to the saturated six-membered ring of this compound typically require initial functionalization to introduce reactive sites, such as double bonds or carbonyl groups. These intermediates can then undergo further reactions to alter the carbocyclic framework.

Functionalization:

The most direct functionalization of the cyclohexane ring involves reactions of the secondary alcohol.

Oxidation to Ketone: The hydroxyl group can be oxidized to a ketone, yielding (1S)-2-(4-bromophenoxy)cyclohexanone. This transformation can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or the Dess-Martin periodinane. The resulting ketone is a key intermediate for subsequent ring modifications.

Elimination to Alkene: Dehydration of the alcohol leads to the formation of a carbon-carbon double bond within the cyclohexane ring, producing 1-(4-bromophenoxy)cyclohexene. This elimination reaction is typically acid-catalyzed or can be performed under milder conditions, for instance, using phosphorus oxychloride (POCl₃) in pyridine. For an E2 elimination mechanism to occur, a proton on an adjacent carbon must be in an anti-periplanar arrangement with the hydroxyl leaving group, which is a key stereochemical consideration in cyclohexane systems. masterorganicchemistry.com

Ring-Opening:

Once an alkene is formed via elimination, the ring can be cleaved through oxidative processes.

Oxidative Cleavage: The alkene, 1-(4-bromophenoxy)cyclohexene, can undergo ozonolysis followed by a reductive or oxidative workup. This reaction breaks the double bond and, consequently, the ring, yielding a linear aldehyde- or carboxylic acid-terminated chain still attached to the bromophenoxy group. Stronger oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can also cleave the double bond to produce a dicarboxylic acid derivative.

Ring Contraction and Expansion:

Ring contraction and expansion reactions are powerful tools in organic synthesis for creating five- or seven-membered rings from a six-membered precursor. wikipedia.orgetsu.edu These transformations generally proceed via the ketone intermediate, (1S)-2-(4-bromophenoxy)cyclohexanone.

Ring Contraction (Favorskii Rearrangement): If the ketone is first halogenated at the alpha-position (C1), treatment with a base can initiate a Favorskii rearrangement. This reaction proceeds through a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the base (e.g., a hydroxide (B78521) or alkoxide) to yield a cyclopentanecarboxylic acid or ester derivative, effectively contracting the ring from six to five carbons. harvard.edu

Ring Expansion (Tiffeneau–Demjanov Rearrangement): The ketone can be converted into a cyanohydrin by treatment with a cyanide source. Subsequent reduction of the nitrile to a primary amine, followed by diazotization with nitrous acid, generates an unstable diazonium salt. This intermediate can then undergo a rearrangement where a carbon-carbon bond from the ring migrates, displacing the nitrogen gas and expanding the ring to form a seven-membered cycloheptanone. This sequence is a variation of the Tiffeneau-Demjanov rearrangement. wikipedia.org

The table below summarizes potential modifications to the cyclohexane ring.

Modification Type Required Intermediate Reaction Name/Type Typical Reagents Resulting Structure
Functionalization Parent AlcoholOxidationPCC, Swern, Dess-MartinKetone
Functionalization Parent AlcoholDehydration (Elimination)H₂SO₄/Heat, POCl₃/PyridineAlkene
Ring-Opening AlkeneOxidative Cleavage1. O₃; 2. DMS or Zn/H₂ODialdehyde/Dicarboxylic Acid
Ring Contraction α-Halo KetoneFavorskii Rearrangement1. Br₂/AcOH; 2. NaOMeCyclopentane Carboxylic Ester
Ring Expansion KetoneTiffeneau–Demjanov1. KCN/HCN; 2. LiAlH₄; 3. HNO₂Cycloheptanone

Synthesis of Analogs and Derivatives of this compound

Analogs and derivatives of this compound can be synthesized either by modifying the parent compound directly or by altering the initial synthetic strategy with different starting materials.

Derivatization of the Parent Compound:

At the Hydroxyl Group: The secondary alcohol is a versatile handle for derivatization.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding esters.

Etherification: Using the Williamson ether synthesis, the alcohol can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

At the Aryl Bromide: The bromine atom on the phenoxy ring is a key site for creating a diverse range of analogs through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron compound (boronic acid or ester) provides access to biaryl analogs.

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine allows for the synthesis of N-aryl derivatives.

Heck Coupling: Reaction with an alkene can be used to append vinyl groups.

Synthesis of Analogs from Modified Precursors:

The most common synthesis of the parent compound involves the stereoselective ring-opening of cyclohexene (B86901) oxide with 4-bromophenol (B116583). By substituting the starting phenol, a wide array of analogs can be created.

Varying the Phenol Substituent: Using phenols with different substituents at the para-position (e.g., 4-chlorophenol, 4-iodophenol, 4-methylphenol, 4-methoxyphenol) in the initial epoxide opening step will produce analogs with corresponding modifications on the phenoxy ring.

Varying the Cyclohexane Precursor: Starting with a substituted cyclohexene oxide would lead to analogs with additional functionality on the cyclohexane ring itself.

The table below outlines strategies for the synthesis of various analogs and derivatives.

Derivative/Analog Type Modification Site Reaction Type Example Reagents Resulting Functional Group
Ester Derivative Hydroxyl GroupEsterificationAcetyl chloride, PyridineAcetate Ester
Ether Derivative Hydroxyl GroupWilliamson Ether Synthesis1. NaH; 2. Methyl IodideMethyl Ether
Biaryl Analog Aryl BromideSuzuki CouplingPhenylboronic acid, Pd catalystPhenyl
Alkynyl Analog Aryl BromideSonogashira CouplingPhenylacetylene, Pd/Cu catalystsPhenylethynyl
Amine Analog Aryl BromideBuchwald-Hartwig AminationMorpholine, Pd catalyst, BaseMorpholinyl
Halogen Analog Phenoxy Group (Precursor)Epoxide Ring-Opening4-Chlorophenol4-Chlorophenoxy Group
Alkyl Analog Phenoxy Group (Precursor)Epoxide Ring-Opening4-Methylphenol (p-cresol)4-Methylphenoxy Group

Applications of 1s,2s 2 4 Bromophenoxy Cyclohexanol in Asymmetric Organic Synthesis

Potential Role as a Chiral Building Block for Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. The inherent chirality of the building block is transferred to the final product, establishing a key stereocenter. While (1S,2S)-2-(4-bromophenoxy)cyclohexanol fits the profile of a chiral building block, there are no specific examples in the surveyed literature of its incorporation into a named complex organic molecule or natural product.

Theoretical Use in Enantioselective Catalysis and Ligand Design

The hydroxyl and phenoxy groups of this compound could serve as coordination sites for metal catalysts. By modifying these functional groups, it is theoretically possible to design chiral ligands. These ligands could then be complexed with a metal to create a catalyst that directs a chemical reaction to produce one enantiomer of a product over the other. However, no specific ligands derived from the this compound scaffold for use in enantioselective catalysis have been reported in the available literature.

Hypothetical Application as a Precursor for Chirally Pure Pharmaceutical Intermediates

Chiral alcohols are common starting materials in the synthesis of pharmaceutical drugs. The stereochemistry of these alcohols can be crucial for the biological activity of the final drug molecule. This compound could potentially serve as a precursor to pharmaceutical intermediates where the specific stereochemistry and the bromophenoxy moiety are desired features. Nevertheless, published synthetic routes to specific, named pharmaceutical intermediates originating from this compound could not be found.

Q & A

Q. What are the key synthetic routes for (1S,2S)-2-(4-bromophenoxy)cyclohexanol?

The synthesis typically involves Friedel-Crafts acylation followed by stereoselective reduction. Starting with cyclohexanone and 4-bromophenol derivatives, the acylation step employs Lewis acids (e.g., AlCl₃) to form intermediates like 2-(4-bromophenoxy)cyclohexanone. Subsequent enantioselective reduction using chiral catalysts (e.g., organocatalysts or transition-metal complexes) yields the (1S,2S)-configuration. Critical steps include controlling regioselectivity and stereochemistry via temperature modulation and catalyst choice .

Reaction StepStarting MaterialProductKey Conditions
AcylationCyclohexanone + 4-bromophenol derivative2-(4-Bromophenoxy)cyclohexanoneAlCl₃, anhydrous conditions
ReductionCyclohexanone intermediateThis compoundChiral catalyst (e.g., Ru-BINAP), H₂ pressure

Q. How is the stereochemistry of this compound confirmed experimentally?

Single-crystal X-ray diffraction (XRD) and NMR spectroscopy are primary methods. XRD provides absolute configuration determination by analyzing anomalous dispersion effects of heavy atoms (e.g., bromine) . For NMR, coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations distinguish cis/trans diastereomers. Chiral HPLC or capillary electrophoresis further validates enantiopurity .

Q. What physicochemical properties are critical for its stability in research applications?

  • LogP value : Moderate lipophilicity (~2.5–3.0) balances solubility and membrane permeability, crucial for in vitro assays .
  • Thermal stability : Decomposition temperatures (>200°C) ensure integrity under standard lab conditions.
  • Hydrogen-bonding capacity : The hydroxyl group enhances crystallinity and intermolecular interactions, aiding purification .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced in asymmetric synthesis?

Kinetic resolution using lipase-catalyzed esterification (e.g., with chloroacetate esters) selectively converts one enantiomer into a separable derivative. For example, Pseudomonas cepacia lipase (PCL) achieves >90% enantiomeric excess (ee) for cyclohexanol derivatives . Alternatively, chiral organocatalysts (e.g., (1S,2S)-2-(dimethylamino)cyclohexanol) promote desymmetrization of cyclic intermediates via hydrogen-bonding interactions .

Q. What role does the cyclohexanol ring play in biological target interactions?

The rigid cyclohexanol scaffold enhances binding affinity to enzymes or receptors by restricting conformational flexibility. For example, in neuropharmacological studies, the ring’s chair conformation aligns substituents (e.g., bromophenoxy group) with hydrophobic pockets in neurotransmitter receptors, modulating activity .

Q. How can computational methods predict its interaction with enzyme targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Docking studies with cytochrome P450 enzymes reveal preferential orientation of the bromine atom near the heme iron, suggesting potential metabolic pathways . Free-energy perturbation (FEP) calculations quantify binding energy contributions of substituents .

Methodological Considerations

Q. What strategies mitigate impurities during synthesis?

  • Byproduct control : Monitor Friedel-Crafts acylation for diaryl ether formation via TLC (Rf = 0.3 in hexane:EtOAc 7:3).
  • Purification : Use silica gel chromatography (gradient elution) or recrystallization from ethanol/water mixtures .

Q. How is lipophilicity optimized for bioavailability?

  • Substituent modification : Replace bromine with fluorine to reduce logP (improve solubility) while retaining electronic effects .
  • Prodrug design : Convert the hydroxyl group to a phosphate ester for enhanced aqueous solubility .

Data Contradictions and Resolution

Discrepancies in reported catalytic activity of copper sites for cyclohexanol derivatives
Studies show monovalent copper (Cu⁺) is more active than metallic copper (Cu⁰) in dehydrogenation reactions. However, Cu⁰ may dominate in aromatization pathways. Resolve via XPS and IR spectroscopy of adsorbed CO to quantify oxidation states under reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.